rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid
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Overview
Description
rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring with two carboxylic acid groups and a ketone group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of cyclohexane derivatives using strong oxidizing agents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alcohols, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which can be further utilized in different applications.
Scientific Research Applications
rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(Piperidin-4-yl)cyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-(4-Fluorophenyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-4-oxocyclohexane-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRDDHUKZNRMC-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]([C@@H]1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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